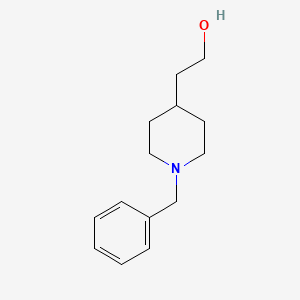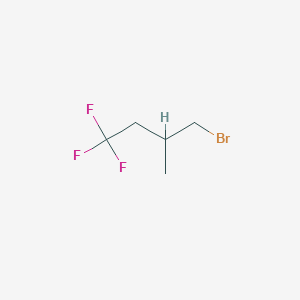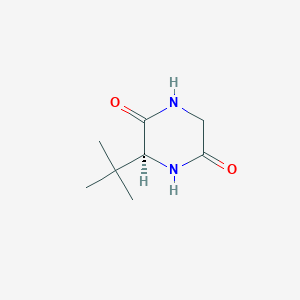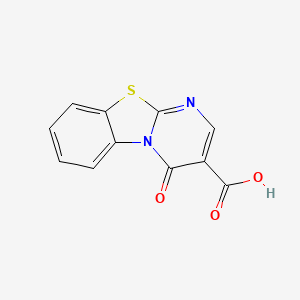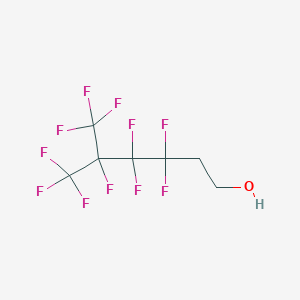
Benzyltriethylammonium borohydride
描述
Benzyltriethylammonium borohydride is a chemical compound with the formula C13H26BN. It is a white crystalline powder that is soluble in chloroform and other organic solvents. This compound is known for its use as a reducing agent in organic synthesis and has applications in various chemical reactions due to its unique properties .
准备方法
Benzyltriethylammonium borohydride is typically synthesized by reacting benzyltriethylammonium chloride with sodium borohydride in an appropriate solvent. The reaction is carried out under inert atmosphere conditions to prevent moisture and air from affecting the reaction . The general reaction can be represented as follows:
C6H5CH2N(C2H5)3Cl+NaBH4→C6H5CH2N(C2H5)3BH4+NaCl
Industrial production methods involve similar synthetic routes but are scaled up to produce larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
化学反应分析
Benzyltriethylammonium borohydride primarily undergoes reduction reactions. It is used to reduce various functional groups, including carbonyl compounds, alkenes, and alkynes. Common reagents and conditions used in these reactions include:
Reduction of carbonyl compounds: this compound reduces aldehydes and ketones to their corresponding alcohols under mild conditions.
Reduction of alkenes and alkynes: This compound can reduce alkenes and alkynes to alkanes in the presence of chlorotrimethylsilane.
The major products formed from these reactions are typically alcohols and alkanes, depending on the starting materials and reaction conditions .
科学研究应用
Benzyltriethylammonium borohydride has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds and alkenes.
Biology: This compound is used in the preparation of various biological molecules and intermediates.
Industry: This compound is used in the production of fine chemicals and specialty chemicals
作用机制
The mechanism of action of benzyltriethylammonium borohydride involves the transfer of hydride ions (H-) from the borohydride group to the substrate. This transfer reduces the substrate, converting it to a lower oxidation state. The molecular targets and pathways involved depend on the specific reaction and substrate being reduced .
相似化合物的比较
Benzyltriethylammonium borohydride can be compared with other similar reducing agents such as sodium borohydride and lithium aluminum hydride:
Sodium borohydride: While both compounds are used as reducing agents, this compound is more selective and can be used under milder conditions.
Lithium aluminum hydride: This compound is a stronger reducing agent compared to this compound but requires more stringent reaction conditions and is less selective.
Similar compounds include sodium borohydride, lithium aluminum hydride, and potassium borohydride .
属性
InChI |
InChI=1S/C13H22N.B/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;/q+1;-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGWCEJYXHFBSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-].CC[N+](CC)(CC)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85874-45-9 | |
| Record name | Benzyltriethylammonium Borohydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


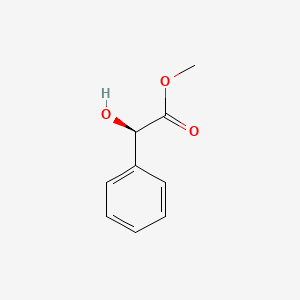
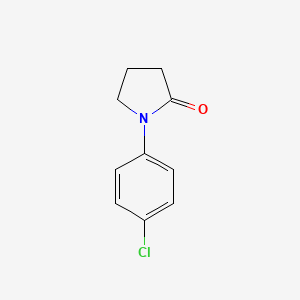


![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1333406.png)
